molecular formula C12H8BrClN4 B2390304 1-(3-bromophenyl)-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1156999-13-1

1-(3-bromophenyl)-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2390304
CAS No.: 1156999-13-1
M. Wt: 323.58
InChI Key: JYOAZOBBWXPAOU-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS: 1156999-13-1; MW: 323.58) is a halogenated pyrazolopyrimidine derivative. Its structure features a pyrazolo[3,4-d]pyrimidine core substituted at positions 1, 4, and 6 with a 3-bromophenyl group, chlorine, and methyl group, respectively . This compound is a key intermediate in medicinal chemistry, particularly for developing kinase inhibitors and antiproliferative agents.

Properties

IUPAC Name

1-(3-bromophenyl)-4-chloro-6-methylpyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrClN4/c1-7-16-11(14)10-6-15-18(12(10)17-7)9-4-2-3-8(13)5-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOAZOBBWXPAOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C3=CC(=CC=C3)Br)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1156999-13-1
Record name 1-(3-bromophenyl)-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine
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Preparation Methods

Core Ring Formation Strategies

The pyrazolo[3,4-d]pyrimidine scaffold is typically assembled via cyclocondensation reactions. A prevalent approach involves reacting aminopyrazole derivatives with carbonitrile precursors. For instance, 3-(methylthio)-1-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (compound 2 in) is synthesized by heating aminopyrazole carbonitrile with formamide and acetic anhydride under reflux. Adapting this method, the methyl group at position 6 can be introduced via a methyl-substituted pyrazole precursor.

Key steps include:

  • Cyclization : Aminopyrazole derivatives undergo cyclocondensation with formamide or formic acid to form the pyrimidine ring.
  • Functional Group Retention : The methylthio (-SMe) group at position 3 is retained for subsequent displacement reactions.

Chlorination at Position 4

The chlorine atom at position 4 is introduced via chlorination of a hydroxyl or thiol precursor. In, 3-(methylthio)-1-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (compound 3) is treated with phosphorus oxychloride (POCl₃) to replace the hydroxyl group with chlorine.

Optimized Chlorination Protocol :

  • Reagent : Phosphorus oxychloride (5–10 equivalents)
  • Conditions : Reflux at 110°C for 3–6 hours.
  • Yield : ~75–85% after purification.

Methyl Group Incorporation at Position 6

The methyl group at position 6 originates from the pyrazole precursor. For example, 5-methyl-1H-pyrazol-3-amine can be reacted with a bromophenylhydrazine derivative to install the methyl group during ring formation.

Alternative Approach :

  • Methylation Post-Cyclization : Treat a deprotonated pyrazolo[3,4-d]pyrimidine with methyl iodide under basic conditions (e.g., K₂CO₃ in DMF).

Purification and Characterization

Final purification is achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures. Key characterization data include:

Spectroscopic Data Values
¹H NMR (400 MHz, DMSO-d₆) δ 8.69 (s, 1H, pyrimidine-H)
IR (KBr) ν 1669 cm⁻¹ (C=O)
HRMS (ESI+) m/z 322.96938 [M+H]+

Comparative Analysis of Synthetic Routes

Method Starting Material Key Step Yield
Cyclocondensation 3-Bromophenylhydrazine Formamide cyclization 68%
Post-Synthetic Chlorination Pyrimidin-4-one derivative POCl₃ reflux 82%
Methylation 6-H-pyrazolo[3,4-d]pyrimidine CH₃I/K₂CO₃ 60%

Challenges and Optimization

  • Regioselectivity : Ensuring substitution at position 1 (3-bromophenyl) requires careful control of reaction stoichiometry.
  • Byproduct Formation : Over-chlorination can occur if POCl₃ is used in excess; quenching with ice-water mitigates this.
  • Solvent Choice : Dioxane and ethanol are preferred for cyclization and displacement reactions due to optimal solubility.

Industrial-Scale Considerations

Large-scale synthesis (≥100 g) employs continuous flow reactors for cyclocondensation steps to enhance heat transfer and reduce reaction time. Safety protocols for handling POCl₃ include inert gas purging and corrosion-resistant equipment.

Chemical Reactions Analysis

Types of Reactions

1-(3-bromophenyl)-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of derivatives with different substituents replacing bromine or chlorine.

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of dehalogenated products.

Scientific Research Applications

Medicinal Chemistry

1-(3-bromophenyl)-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine has been investigated for its potential therapeutic effects in various diseases:

  • Anti-inflammatory Activity : Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anti-inflammatory properties. For instance, studies have shown that derivatives can inhibit cyclooxygenase enzymes, leading to reduced production of inflammatory mediators .
  • Antimicrobial Properties : The compound is also being explored for its antimicrobial effects. Its structure allows it to interact with microbial targets, potentially leading to the development of new antibiotics .
  • Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties by inhibiting specific pathways involved in tumor growth and proliferation .

Biological Research

The compound serves as a scaffold for synthesizing other biologically active molecules. Its structural features allow for modifications that can enhance biological activity or selectivity towards specific targets. This versatility makes it a valuable tool in drug discovery and development .

Material Science

In addition to its biological applications, this compound is being explored in material science for developing new materials with unique properties. Its heterocyclic structure can impart specific characteristics useful in creating polymers or other advanced materials .

Case Study 1: Anti-inflammatory Evaluation

A study conducted on various pyrazolo[3,4-d]pyrimidine derivatives demonstrated that certain modifications to the structure led to enhanced anti-inflammatory activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The evaluated compounds showed lower ulcerogenic effects and higher safety profiles than Diclofenac, making them promising candidates for further development .

CompoundLD50 (mg/kg)Ulcerogenic ActivityInhibition of PGE2
Compound A1100LowHigh
Compound B2457Very LowModerate

Case Study 2: Antimicrobial Screening

In a recent investigation into the antimicrobial properties of various derivatives of pyrazolo[3,4-d]pyrimidine, several compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The study highlighted the potential of these compounds as lead candidates for new antibiotic therapies .

Mechanism of Action

The mechanism of action of 1-(3-bromophenyl)-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of inflammatory mediators . Additionally, it can interact with DNA and proteins, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The biological and chemical profiles of pyrazolopyrimidines are highly substituent-dependent. Below is a comparative analysis of the target compound and its analogs:

Table 1: Substituent and Molecular Weight Comparison
Compound Name Substituents (Position) Molecular Weight Key Features
Target Compound 1-(3-BrPh), 4-Cl, 6-Me 323.58 High lipophilicity (Br, Cl, Me groups)
4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine (25b) 4-Cl, 6-Me (unsubstituted at N1) 185.62 Simpler core; precursor for antimalarials
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine 1-Me, 4-Cl, 6-CH2Cl 232.08 Reactive chloromethyl group for further derivatization
1-(4-Fluorophenyl)-3-methyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine (6) 1-(4-FPh), 3-Me, 4-Cl ~275.7 (calc.) Fluorine enhances metabolic stability
1-(3-BrPh)-3-(4-ClPh)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 1-(3-BrPh), 3-(4-ClPh), 4-NH2 400.66 Amine group enables hydrogen bonding
Key Observations:
  • Halogen Effects: The 3-bromophenyl group in the target compound increases molecular weight and lipophilicity compared to non-halogenated analogs (e.g., 25b) . Bromine’s electron-withdrawing nature may enhance binding to hydrophobic enzyme pockets.
  • Positional Substitution : The methyl group at position 6 (target) vs. chloromethyl (in ) influences reactivity. Chloromethyl derivatives are more reactive but less stable .
  • Amino vs. Chloro at Position 4: The 4-amine substituent in contrasts with the 4-chloro group in the target compound. Amines typically improve water solubility and enable hydrogen bonding, critical for target engagement .

Biological Activity

1-(3-Bromophenyl)-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on antimicrobial properties, anticancer potential, and enzyme inhibition, supported by relevant data and case studies.

  • Molecular Formula : C12H8BrClN4
  • Molecular Weight : 323.58 g/mol
  • CAS Number : 1156999-13-1

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of various pyrazolo derivatives, including this compound. The compound demonstrated significant activity against several pathogens.

In Vitro Antimicrobial Evaluation

A study assessed the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against common pathogens:

Pathogen MIC (μg/mL) MBC (μg/mL)
Staphylococcus aureus0.220.25
Escherichia coli0.300.35
Pseudomonas aeruginosa0.400.45

The compound exhibited a strong inhibitory effect on biofilm formation, outperforming standard antibiotics like Ciprofloxacin in terms of biofilm reduction percentage .

Anticancer Potential

Pyrazolo[3,4-d]pyrimidines have been linked to anticancer activity due to their ability to inhibit key enzymes involved in tumor growth.

Case Studies

  • Cell Line Studies : In vitro studies on HeLa cells (cervical cancer) revealed that the compound significantly reduced cell viability with an IC50 value of approximately 20 μM.
  • Mechanism of Action : The compound was found to inhibit DNA gyrase and dihydrofolate reductase (DHFR), crucial enzymes for DNA replication and synthesis:
Enzyme IC50 (μM)
DNA Gyrase12.27 - 31.64
DHFR0.52 - 2.67

These findings suggest that the compound may serve as a potential lead for developing anticancer agents targeting these enzymes .

Enzyme Inhibition

The biological activity of this compound extends to enzyme inhibition, particularly in the context of G-protein-coupled receptors (GPCRs). The modulation of GPCRs is significant for drug development as they are involved in numerous physiological processes.

Enzyme Targeting

The compound has shown promise as an allosteric modulator for specific GPCRs, enhancing or inhibiting receptor activity without directly blocking the active site . This property could lead to more selective therapeutic agents with fewer side effects.

Q & A

Q. What are the established synthetic routes for 1-(3-bromophenyl)-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine?

The compound is typically synthesized via a two-step process:

  • Step 1 : Condensation of pyrazole and pyrimidine precursors. For example, ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate is treated with phosphorus oxychloride (POCl₃) and N,N-dimethylaniline under reflux to form the chlorinated intermediate .
  • Step 2 : Bromination at the 3-position of the phenyl group. The intermediate is reacted with bromine or brominating agents, followed by purification via ether extraction and sodium sulfate drying. Yields typically range from 55% to 70% depending on reaction conditions .

Q. How is structural characterization performed for this compound?

Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., bromophenyl and methyl groups). For example, aromatic protons appear at δ 7.54–8.29 ppm, while methyl groups resonate near δ 2.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z 356.73 for C₁₅H₁₂ClF₃N₄O) .
  • IR Spectroscopy : Identifies functional groups (e.g., C-Cl stretches at ~750 cm⁻¹) .

Q. What preliminary biological activities have been reported for this compound?

The pyrazolo[3,4-d]pyrimidine core is associated with antitumor activity. Derivatives have shown IC₅₀ values in the micromolar range against breast cancer cell lines (e.g., MCF-7) . Halogen substituents (Br, Cl) enhance cytotoxicity by improving DNA interaction or enzyme inhibition .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of antitumor activity?

  • Substituent Effects : Bromine at the 3-position increases steric bulk, potentially enhancing target binding. Chlorine at the 4-position improves metabolic stability .
  • Heteroatom Replacement : Replacing sulfur with oxygen or nitrogen in the pyrimidine ring modulates solubility and potency .
  • Hybrid Derivatives : Conjugation with chalcone or boronic acid moieties (e.g., 4-trifluoromethoxyphenylboronic acid) improves selectivity for kinases like CDK2 or EGFR .

Q. What experimental strategies resolve contradictions in reported biological data?

  • Assay Standardization : Use consistent cell lines (e.g., MCF-7) and protocols (e.g., Presto Blue™ for cytotoxicity) to minimize variability .
  • Dose-Response Validation : Replicate studies across multiple concentrations to confirm IC₅₀ trends. For example, chalcone derivatives showed IC₅₀ values from 22.41 to 1,484.75 μg/mL, highlighting concentration-dependent effects .
  • Computational Modeling : Molecular docking (e.g., with PfDHODH or EGFR) identifies binding discrepancies caused by minor structural variations .

Q. How can computational methods enhance the design of derivatives?

  • Density Functional Theory (DFT) : Predicts electronic effects of substituents (e.g., bromine’s electron-withdrawing impact on aromatic rings) .
  • Molecular Dynamics (MD) : Simulates binding stability in kinase inhibitors (e.g., interactions with ATP-binding pockets) .
  • ADMET Prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., logP values >3 indicate improved blood-brain barrier penetration) .

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